Meis-IN-1

Transcription Factor Inhibition Reporter Assay Target Engagement

First-in-class, direct MEIS homeodomain inhibitor. Validated ex vivo for HSC expansion. Distinct from indirect agents; minor modifications alter potency. Essential for HSC biology, leukemia dependency, and lead optimization studies. Order high-purity compound today.

Molecular Formula C24H21F3N2O4
Molecular Weight 458.4 g/mol
Cat. No. B12410874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeis-IN-1
Molecular FormulaC24H21F3N2O4
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C24H21F3N2O4/c1-32-20-9-5-16(6-10-20)14-28-22(30)15-33-21-11-7-17(8-12-21)23(31)29-19-4-2-3-18(13-19)24(25,26)27/h2-13H,14-15H2,1H3,(H,28,30)(H,29,31)
InChIKeyVBMMGTMYOFEBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meis-IN-1: A First-in-Class Small Molecule MEIS Inhibitor for Hematopoietic Stem Cell Expansion Research


Meis-IN-1 (also designated MEISi-1, CAS 2761326-82-1) is a synthetic small molecule that directly targets the homeodomain of the MEIS1 transcription factor, thereby inhibiting its DNA-binding activity [1]. It is recognized as the first-in-class, drug-like MEIS inhibitor developed for pharmacological modulation of hematopoietic stem cell (HSC) self-renewal and expansion [1]. This compound serves as the chemical starting point for lead optimization efforts aimed at improving potency and pharmacokinetic properties [2].

Why Meis-IN-1 Is Not Interchangeable with Other MEIS-Targeting Compounds or Analogues


The MEIS inhibitor landscape includes distinct chemical entities with differing target engagement mechanisms and biological outcomes. While compounds like menin-MLL interaction inhibitors (e.g., ziftomenib) can downregulate MEIS1 expression indirectly [1], Meis-IN-1 directly binds the MEIS homeodomain [2]. Critically, even direct MEIS inhibitors like MEISi-2, which shares the 0.1 µM reporter inhibition activity, exhibit distinct structural features and downstream effects: MEISi-2 demonstrates unique selectivity in prostate cancer models and is reported to lack significant inhibition of PBX-luciferase reporters [3]. Furthermore, analogue studies from the MEISi-1 series reveal that minor structural modifications dramatically alter inhibitory potency, with some analogues showing superior target gene suppression [4]. Therefore, substituting Meis-IN-1 with another MEIS-targeting agent or a close structural analogue without rigorous experimental validation would introduce confounding variables in both HSC expansion and oncology research applications.

Quantitative Differential Evidence for Meis-IN-1 in HSC Expansion and Target Engagement


Potent and Direct Target Engagement in MEIS-Luciferase Reporter Assays

Meis-IN-1 (MEISi-1) demonstrates potent and direct inhibition of MEIS transcriptional activity. In a well-characterized MEIS-dependent p21-luciferase reporter assay, Meis-IN-1 achieves significant inhibition at a concentration of 0.1 µM [1]. This level of potency is comparable to that of MEISi-2, which also exhibits significant inhibition at the same 0.1 µM concentration in the identical assay system [1]. This direct engagement at sub-micromolar concentrations validates Meis-IN-1 as a potent chemical probe for studying MEIS-mediated transcription.

Transcription Factor Inhibition Reporter Assay Target Engagement

Induction of Murine and Human Hematopoietic Stem Cell Expansion Ex Vivo

Treatment with Meis-IN-1 (MEISi-1) leads to functional expansion of primitive hematopoietic stem and progenitor cells (HSPCs). Ex vivo treatment of murine lineage-negative (Lin-) bone marrow cells with MEISi-1 and MEISi-2 increased the frequency of the highly primitive LSKCD34low HSC population [1]. In parallel, treatment of human umbilical cord blood mononuclear cells expanded CD34+, CD133+, and ALDHhi HSC populations ex vivo [1]. The in vivo correlate was confirmed by increased HSC content in murine bone marrow following MEIS inhibitor administration [1]. This functional expansion is a key differentiating phenotype for HSC research applications.

Hematopoietic Stem Cell Ex Vivo Expansion Stem Cell Biology

Downregulation of Key MEIS1 Target Genes and Quiescence Modulators

Meis-IN-1 (MEISi-1) treatment results in a measurable transcriptional response consistent with MEIS inhibition. RT-qPCR analysis of MEIS inhibitor-treated murine Lin- cells revealed downregulation of Meis1 itself, its direct target genes Hif-1α and Hif-2α, and key HSC quiescence modulators Foxo3, Nfat5, and Ptpmt1 [1]. While exact fold-change values are available in the study's supplementary information, the documented downregulation of these specific genes provides a molecular signature for target engagement. This transcriptional profile distinguishes Meis-IN-1 from other compounds that may affect HSC expansion through alternative pathways.

Gene Expression Transcriptional Regulation HSC Quiescence

Structure-Activity Relationship: Critical Pharmacophore Elements for MEIS1 Inhibition

Lead optimization studies on the Meis-IN-1 (MEISi-1) scaffold identified specific structural features critical for potency. The para-methoxy group on ring A and a hydrophobic moiety at the meta position of ring B were found to be essential for maintaining high inhibitory activity [1]. Among 45 synthesized analogues, compounds 4h, 4f, and 4b demonstrated superior inhibition of MEIS1 and target genes Meis1, Hif-1α, and p21 compared to the parent compound [1]. This SAR knowledge informs the selection of appropriate control compounds and enables structure-guided procurement of the most active chemical probe.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Validated Research Applications of Meis-IN-1 Based on Quantitative Evidence


Ex Vivo Expansion of Hematopoietic Stem Cells for Bone Marrow Transplantation Research

Meis-IN-1 is directly validated for use in ex vivo HSC expansion protocols, as evidenced by its ability to increase primitive murine LSKCD34low HSCs and human CD34+, CD133+, and ALDHhi HSC populations [1]. This application is particularly relevant for translational studies aimed at improving the engraftment potential of cord blood or bone marrow grafts.

Pharmacological Modulation of HSC Quiescence and Self-Renewal

Based on its demonstrated capacity to downregulate HSC quiescence modulators (Foxo3, Nfat5, Ptpmt1) and key target genes (Hif-1α, Hif-2α) [1], Meis-IN-1 is ideally suited as a chemical probe to dissect the molecular mechanisms governing the balance between HSC quiescence and activation.

Validation of MEIS1 as a Therapeutic Target in Hematological Malignancies

Given its direct inhibition of MEIS1 and its efficacy in modulating HSC activity, Meis-IN-1 serves as a critical tool compound for validating MEIS1 dependency in leukemia models, particularly in MLL-rearranged or NPM1-mutant acute myeloid leukemia where MEIS1 is a known driver [1].

Chemical Starting Point for Medicinal Chemistry Optimization Campaigns

The published SAR for the Meis-IN-1 series, which identifies key pharmacophores (para-methoxy on ring A, hydrophobic moiety on ring B) and describes improved analogues (4h, 4f, 4b) [2], establishes Meis-IN-1 as the validated lead compound for any drug discovery program aiming to develop next-generation MEIS inhibitors with enhanced potency or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meis-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.